(1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione
Description
Propriétés
IUPAC Name |
(1S,5R)-3-hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-5-3-1-2-4(3)6(9)7(5)10/h3-4,10H,1-2H2/t3-,4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIAQJBPJWWFCK-ZXZARUISSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1C(=O)N(C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]1C(=O)N(C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogues
Structural and Functional Group Variations
The compound’s core bicyclo[3.2.0]heptane scaffold is conserved across multiple derivatives, but substituent variations dictate divergent biological and physicochemical properties. Key comparisons include:
Table 1: Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
- Receptor Affinity : LU-111995’s azabicyclo core is critical for D4/5-HT2A receptor binding, with the quinazoline-dione side chain enhancing selectivity over D2 receptors . In contrast, the target compound lacks such extended side chains, suggesting different target profiles.
- Antibiotic vs. Inhibitor Activity : Oxacillin and tazobactam share the 4-thia-1-azabicyclo[3.2.0]heptane framework but differ in functional groups. Oxacillin’s β-lactam ring enables bactericidal activity, while tazobactam’s sulfone and triazole groups confer β-lactamase resistance . The target compound’s dione groups preclude β-lactam-like reactivity.
- Polarity and Solubility : The 3-hydroxy group in the target compound increases hydrophilicity compared to LU-111995 or MLN-519, which possess lipophilic substituents (e.g., phenylethyl or propyl groups) .
Q & A
What are the key structural features of (1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione that influence its reactivity in synthetic chemistry?
The compound’s bicyclo[3.2.0]heptane core imposes significant steric and electronic constraints due to its fused bicyclic system. The lactam and lactone rings (2,4-dione) enhance electrophilicity at the carbonyl carbons, facilitating nucleophilic additions or ring-opening reactions. The stereochemistry (1S,5R) and hydroxyl group at position 3 further modulate reactivity, as seen in its use as a rigid scaffold for neuropharmacological agents .
Methodological Insight : Computational modeling (DFT or molecular docking) can predict reactive sites, while X-ray crystallography (e.g., Cremer-Pople puckering parameters) quantifies ring conformation and steric effects .
How can researchers optimize the synthesis of enantiomerically pure this compound?
Key steps include:
- Photocycloaddition : Intermolecular [2+2] cycloaddition between maleic anhydride and pyrroline derivatives under UV light with sensitizers (e.g., acetone) to form the bicyclic core .
- Chiral Resolution : Use of chiral auxiliaries or enzymatic catalysis to isolate the (1S,5R) enantiomer. For example, lipase-mediated kinetic resolution improves enantiomeric excess (ee) .
- Purification : Crystallization or chiral HPLC (e.g., Chiralpak® columns) ensures purity. Reported yields range from 50–70% with ee >98% .
What analytical techniques are critical for resolving stereochemical assignments in derivatives of this compound?
- X-ray Crystallography : Definitive for absolute configuration, as demonstrated for structurally similar azabicycloheptane derivatives .
- NMR Spectroscopy : - NOESY and DEPT135 correlate spatial proximity of protons and carbons, respectively.
- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by analyzing IR absorption differences in chiral environments .
How does the compound’s conformation impact its bioactivity in neuropharmacological studies?
The rigid bicyclic structure mimics bioactive conformations of flexible neurotransmitters. For example, LU-111995, a derivative, binds selectively to dopamine D4 and serotonin 5-HT2A receptors due to optimal spatial alignment of the hydroxyl and dione groups . Methodological Approach : Molecular dynamics simulations (e.g., GROMACS) model receptor-ligand interactions, while radioligand binding assays (e.g., -spiperone for D4) validate affinity .
What are the challenges in synthesizing 6,7-disubstituted derivatives of this bicyclic system?
- Regioselectivity : Competing reaction pathways during functionalization (e.g., electrophilic substitution at C6 vs. C7).
- Steric Hindrance : Bulky substituents destabilize the bicyclic core, leading to ring-opening byproducts.
Solutions : Use of directing groups (e.g., boronic esters) or transition-metal catalysts (Pd, Ni) for controlled C–H activation .
How can researchers address contradictions in reported bioactivity data across studies?
Discrepancies often arise from:
- Experimental Models : In vitro vs. in vivo systems (e.g., LU-111995 shows D4 selectivity in transfected cells but off-target effects in rodent models) .
- Purity Variability : Trace impurities (<1%) from synthesis (e.g., residual LiAlH4 in reduction steps) can skew bioassay results .
Resolution : Replicate studies with orthogonal purity validation (HPLC-MS, elemental analysis) and standardized assay protocols (e.g., NIH Psychoactive Drug Screening Program).
What strategies enhance the metabolic stability of azabicycloheptane-based drug candidates?
- Deuterium Incorporation : Replacing labile hydrogens (e.g., hydroxyl) with deuterium slows CYP450-mediated oxidation.
- Prodrug Design : Mask polar groups (e.g., dione → ketal) to improve bioavailability, as seen in marizomib analogs .
Validation : LC-MS/MS pharmacokinetic profiling in preclinical models quantifies half-life improvements .
How do ring-puckering dynamics influence the compound’s physicochemical properties?
The bicyclo[3.2.0]heptane system exhibits non-planar puckering, quantified by Cremer-Pople parameters (Q, θ, φ). For example, Q = 0.284 Å in related structures indicates moderate puckering, which affects solubility and melting points .
Experimental Analysis : Variable-temperature NMR tracks conformational exchange, while DSC measures phase transitions linked to puckering .
What in vivo models are suitable for evaluating neuropharmacological efficacy of derivatives?
- Rodent Models :
- Forced Swim Test (FST) : Screens antidepressant-like activity.
- Prepulse Inhibition (PPI) : Assesses antipsychotic potential via sensorimotor gating.
- Zebrafish : High-throughput screening of CNS activity with translational relevance .
How can computational tools predict the environmental impact of azabicycloheptane derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
